

The Potent and Selective CHK1 Inhibitor: A Technical Overview of PF-477736

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Compound of Interest		
Compound Name:	PF-3774076	
Cat. No.:	B610029	Get Quote

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Introduction

This technical guide provides an in-depth analysis of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Initially, it is important to note that the compound "PF-3774076" did not yield specific information in extensive searches. However, the closely related compound identifier, PF-477736, is well-documented as a Chk1 inhibitor and is presumed to be the intended subject of this guide. Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), making it a compelling target for cancer therapy.[1][2] This document will detail the primary target of PF-477736, present its biochemical and cellular activity, outline experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.

Primary Target and Mechanism of Action

The primary molecular target of PF-477736 is Checkpoint Kinase 1 (Chk1).[3][4][5][6] PF-477736 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk1 enzyme and thereby preventing the phosphorylation of its downstream substrates.[3][4][5] Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[1] By inhibiting Chk1, PF-477736 abrogates cell cycle checkpoints, particularly the S and G2/M checkpoints, leading to the sensitization of cancer cells to DNA-damaging agents and inducing apoptosis.[6][7]



Quantitative Data Summary

The inhibitory activity and selectivity of PF-477736 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target	Inhibitory Activity (K _i)	Assay Type
Chk1	0.49 nM	Biochemical Kinase Assay
Chk2	47 nM	Biochemical Kinase Assay
CDK1	9.9 μΜ	Biochemical Kinase Assay

Table 1: Inhibitory Potency (Ki) of PF-477736 against Chk1 and other kinases.[3][5]

Off-Target Kinase	Inhibitory Activity (IC50)
VEGFR2	8 nM
Fms (CSF1R)	10 nM
Yes	14 nM
Aurora-A	23 nM
FGFR3	23 nM
Flt3	25 nM
Ret	39 nM

Table 2: Selectivity Profile of PF-477736 against a Panel of Off-Target Kinases.[3][4]



Cell Line	Condition	Activity (EC50)	Assay Type
CA46 (p53-mutated human lymphoma)	Camptothecin-induced G2 arrest	45 nM	Dot-blot Assay
HeLa	Camptothecin-induced G2 arrest	38 nM	Dot-blot Assay
HT29	Camptothecin-induced G2 arrest	42 nM	Dot-blot Assay

Table 3: Cellular Activity of PF-477736 in Abrogating Cell Cycle Arrest.[5]

Experimental Protocols Biochemical Kinase Assay (Coupled Spectrophotometric Assay)

This assay measures the inhibition of Chk1 kinase activity by PF-477736 in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) or the inhibitor constant (K_i) of PF-477736 against Chk1.

Principle: The phosphorylation of a peptide substrate by Chk1 is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

- Recombinant human Chk1 kinase domain
- Peptide substrate (e.g., Syntide-2)
- ATP
- PF-477736 (serially diluted)
- Assay Buffer: 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 25 mM MgCl₂.[4][5]



- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare serial dilutions of PF-477736 in DMSO and then dilute in the assay buffer.
- Add 1 nM of the Chk1 kinase domain to each well of the 96-well plate.[4][5]
- Add the serially diluted PF-477736 or vehicle control (DMSO) to the respective wells.
- Add the peptide substrate (0.125 mM Syntide-2) to all wells.[4][5]
- Initiate the kinase reaction by adding ATP (0.15 mM) to each well.[4][5]
- Immediately place the plate in a spectrophotometer pre-set to 30°C.
- Measure the decrease in absorbance at 340 nm over a period of 20 minutes to determine the initial reaction velocities.[4][5]
- Calculate the percentage of inhibition for each concentration of PF-477736 relative to the vehicle control.
- Determine the IC₅₀ or K_i value by fitting the data to a suitable dose-response or enzyme inhibition model using appropriate software.[4]

Cell-Based Checkpoint Abrogation Assay (Flow Cytometry)

This assay evaluates the ability of PF-477736 to overcome a DNA damage-induced cell cycle checkpoint in cancer cells.

Objective: To determine the effective concentration (EC₅₀) of PF-477736 required to abrogate the G2/M checkpoint.

Principle: DNA damage induces a G2/M cell cycle arrest. Inhibition of Chk1 by PF-477736 allows cells to bypass this checkpoint and enter mitosis, which can be quantified by measuring



changes in DNA content and mitotic markers.

Materials:

- Cancer cell line (e.g., HT29, HeLa)
- Cell culture medium and supplements
- DNA damaging agent (e.g., Camptothecin or Gemcitabine)
- PF-477736 (serially diluted)
- Propidium Iodide (PI) staining solution
- Antibody against a mitotic marker (e.g., phospho-Histone H3)
- · Flow cytometer

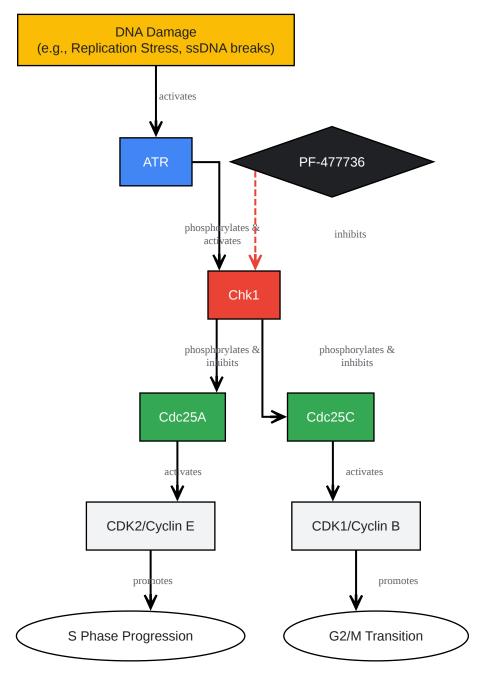
Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with a DNA damaging agent (e.g., 100 nM Camptothecin) for a predetermined time (e.g., 16 hours) to induce G2/M arrest.
- Add serial dilutions of PF-477736 to the arrested cells and incubate for an additional period (e.g., 24 hours).
- Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
- For DNA content analysis, wash the fixed cells and resuspend in PI staining solution containing RNase A.
- For mitotic index, permeabilize the fixed cells and stain with an anti-phospho-Histone H3 antibody followed by a fluorescently labeled secondary antibody and PI.
- Analyze the cells by flow cytometry.



- Quantify the percentage of cells in the G2/M phase and the percentage of phospho-Histone H3 positive cells.
- Determine the EC₅₀ for checkpoint abrogation by plotting the decrease in the G2/M population or the increase in the mitotic population against the concentration of PF-477736.

Mandatory Visualizations Signaling Pathway



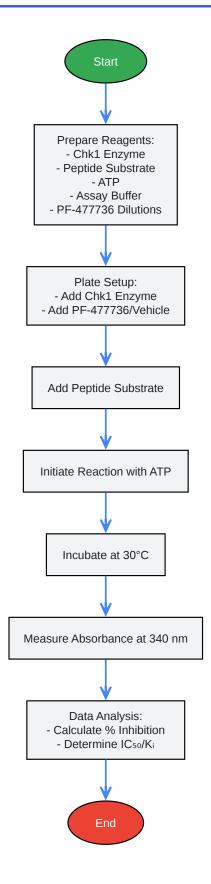


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Caption: ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.

Experimental Workflow





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